molecular formula C26H29NO6 B11155742 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate

Cat. No.: B11155742
M. Wt: 451.5 g/mol
InChI Key: OHKCVKFUMMOAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic compound belonging to the class of coumarins Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Hexanoate Moiety: The hexanoate moiety can be attached through esterification reactions involving the coumarin core and hexanoic acid derivatives.

    Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group can be introduced using benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate is studied for its potential as an enzyme inhibitor. Its coumarin core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Coumarin derivatives have been investigated for their anticoagulant, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar properties, making it a subject of interest in pharmacological research.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of dyes and fragrances. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The coumarin core can inhibit enzymes such as cytochrome P450, affecting metabolic pathways. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant derived from coumarin.

    Umbelliferone: A natural coumarin with antioxidant properties.

    Esculetin: A coumarin derivative with anti-inflammatory activity.

Uniqueness

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific substitution pattern and the presence of the benzyloxycarbonyl-protected amino group. This structural uniqueness may confer distinct biological activities and reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C26H29NO6/c1-5-6-12-20(27-26(30)31-15-19-10-8-7-9-11-19)25(29)33-22-14-16(2)13-21-23(22)17(3)18(4)24(28)32-21/h7-11,13-14,20H,5-6,12,15H2,1-4H3,(H,27,30)

InChI Key

OHKCVKFUMMOAMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.